molecular formula C19H22O2 B12673029 (6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)methyl cinnamate CAS No. 93904-38-2

(6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)methyl cinnamate

Cat. No.: B12673029
CAS No.: 93904-38-2
M. Wt: 282.4 g/mol
InChI Key: JQKXXCDIJZYTEZ-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)methyl cinnamate: is a chemical compound with the molecular formula C19H22O2 and a molecular weight of 282.377 g/mol . It is known for its unique bicyclic structure, which includes a cinnamate ester functional group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of (6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)methyl cinnamate typically involves the esterification of (6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)methanol with cinnamic acid or its derivatives . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)methyl cinnamate undergoes various chemical reactions, including:

Scientific Research Applications

(6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)methyl cinnamate has several scientific research applications:

Mechanism of Action

The mechanism of action of (6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)methyl cinnamate involves its interaction with specific molecular targets and pathways. The cinnamate ester functional group is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

(6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)methyl cinnamate can be compared with similar compounds such as:

The uniqueness of this compound lies in its cinnamate ester functional group, which imparts distinct chemical and biological properties.

Properties

CAS No.

93904-38-2

Molecular Formula

C19H22O2

Molecular Weight

282.4 g/mol

IUPAC Name

(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C19H22O2/c1-19(2)16-10-9-15(17(19)12-16)13-21-18(20)11-8-14-6-4-3-5-7-14/h3-9,11,16-17H,10,12-13H2,1-2H3/b11-8+

InChI Key

JQKXXCDIJZYTEZ-DHZHZOJOSA-N

Isomeric SMILES

CC1(C2CC=C(C1C2)COC(=O)/C=C/C3=CC=CC=C3)C

Canonical SMILES

CC1(C2CC=C(C1C2)COC(=O)C=CC3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.